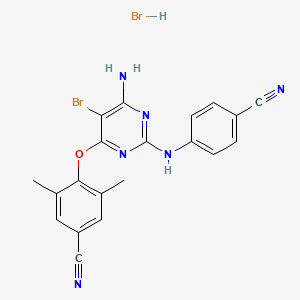

![molecular formula C7H8N4 B3075504 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine CAS No. 1031750-29-4](/img/structure/B3075504.png)

7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine

Vue d'ensemble

Description

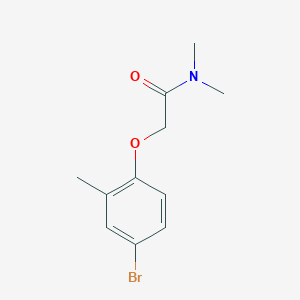

“7-methyl-3H-imidazo[4,5-c]pyridin-4-amine” is a chemical compound with the CAS Number: 1031750-29-4 and a linear formula of C7H8N4 . It has a molecular weight of 148.17 . It is known to play a crucial role in numerous disease conditions .

Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . A series of 3H-imidazo[4,5-b]pyridines derivatives were designed and synthesized as selective mTOR inhibitors .Molecular Structure Analysis

The structural resemblance between the fused imidazo[4,5-c]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied and includes transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical and Chemical Properties Analysis

The compound has a molecular weight of 148.17 and is stored at refrigerated temperatures .Applications De Recherche Scientifique

Synthesis of Derivatives

- Synthesis of 2′-Deoxyribonucleoside Derivatives : 7-Methyl-3H-Imidazo[4,5-c]pyridin-4-amine has been utilized in the synthesis of 2′-deoxyribonucleoside derivatives of N6-substituted 1-deazaapurines, which have demonstrated ADA inhibitory activity (Cristalli et al., 1994).

Antimicrobial Activity

- Synthesis and Antimicrobial Screening : A series of derivatives synthesized from 7-methyl-3H-imidazo[4,5-c]pyridin-4-amine were screened for antimicrobial activity against various bacteria and fungi. Some derivatives exhibited potent antimicrobial properties, comparable to commercial drugs (Desai et al., 2012).

Chemical Analysis and Structure Elucidation

- Vibrational Spectra and Molecular Structure : The molecular structure and vibrational spectra of 7-methyl-3H-imidazo[4,5-c]pyridin-4-amine were analyzed using density functional theory. This study provided insights into the compound's chemical properties and potential interactions (Lorenc et al., 2008).

Novel Synthetic Routes

- Cross-Coupling Reactions : A novel synthetic route involving palladium-catalyzed Buchwald cross-coupling was used to synthesize heterocyclic food mutagens using 7-methyl-3H-imidazo[4,5-c]pyridin-4-amine as a key intermediate (Sajith et al., 2013).

Exploration of Antiulcer Agents

- Synthesis and Biological Activity : Compounds derived from 7-methyl-3H-imidazo[4,5-c]pyridin-4-amine were synthesized and evaluated for their potential as antiulcer agents. Although they did not show significant antisecretory activity, some exhibited good cytoprotective properties (Starrett et al., 1989).

Development of Anti-Cancer Agents

- Synthesis and Biological Evaluation : Derivatives of 7-methyl-3H-imidazo[4,5-c]pyridin-4-amine were synthesized and tested for their anti-proliferative activities. Some derivatives displayed potent activity against human colon and breast carcinoma cell lines, suggesting their potential as anti-cancer agents (Lukasik et al., 2012).

Mécanisme D'action

Target of Action

Imidazopyridines, a class of compounds to which this molecule belongs, are known to be promising purine bioisosteres for potential medical applications .

Mode of Action

The synthesis of a novel imidazo[4,5-b]pyridine, a similar compound, relied on michael addition of 1-methyl-1h-imidazol-4-amine to fumaric/maleic or acetylene dicarboxylates, followed by intramolecular cyclization into target compounds . This suggests that the compound might interact with its targets through similar mechanisms.

Biochemical Pathways

Imidazopyridines are known to be involved in various biochemical pathways due to their biochemical activity .

Pharmacokinetics

The design and synthesis of bioisosteres, a category that includes this compound, are known to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

Imidazopyridines are known to have valuable medicinal properties .

Action Environment

It is known that the compound is a yellow to brown solid and should be stored at a temperature between 2-8°c .

Orientations Futures

Imidazopyridines have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They are known to play a crucial role in numerous disease conditions . The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc . Therefore, the future directions of this compound could be further exploration of its medicinal potential and applications.

Analyse Biochimique

Biochemical Properties

It is known that imidazopyridines, a group that this compound belongs to, can influence many cellular pathways necessary for the proper functioning of cells . They have been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Imidazopyridines are known to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazopyridines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at temperatures between 2-8°C .

Metabolic Pathways

Imidazopyridines are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

It is known that certain compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

7-methyl-3H-imidazo[4,5-c]pyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-4-2-9-7(8)6-5(4)10-3-11-6/h2-3H,1H3,(H2,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSDRZRNZRBERR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C2=C1N=CN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(methoxymethyl)-5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3075428.png)

![1-(2-Methoxyethyl)-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B3075437.png)

![1,1,1-trifluoro-3-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-2-propanol](/img/structure/B3075477.png)

![1'-(1H-indazole-7-carbonyl)-6,7-dimethylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3075494.png)

![methyl 2-{[(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetyl]amino}benzoate](/img/structure/B3075497.png)

![Dimethyl 2-[(3-{[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]amino}propyl)amino]succinate](/img/structure/B3075547.png)